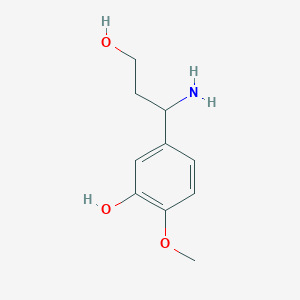
5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
Vue d'ensemble
Description
The compound “5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol” is a phenolic compound with an amino and a hydroxypropyl group at the 5th position and a methoxy group at the 2nd position . Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group.
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenol ring with the various groups attached at the specified positions. The presence of the amino and hydroxy groups would likely result in the compound having both polar and non-polar properties .Chemical Reactions Analysis
As a phenolic compound, “5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol” could potentially undergo a variety of chemical reactions. These could include reactions typical of phenols, such as acid-base reactions with the phenolic hydroxyl group, electrophilic aromatic substitution, and reactions of the amino group .Physical And Chemical Properties Analysis
Based on its structure, “5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol” is likely to be a solid at room temperature. The presence of both polar (hydroxyl and amino groups) and non-polar (phenol ring and methoxy group) parts in the molecule suggests that it might be soluble in a variety of solvents .Applications De Recherche Scientifique
Synthesis and Characterization
- Regioselective Preparation : A study conducted by Bréhu, Fernandes, and Lavergne (2005) explored the regioisomeric synthesis of compounds related to 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol, highlighting the regioselective preparation of 5-amino- and 6-amino-1,3-benzoxazole-4,7-diones from symmetrical diaminophenol and aminoresorcinol (Bréhu, Fernandes, & Lavergne, 2005).
- Synthesis Processes : The synthesis processes of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, which shares structural similarities with 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol, were studied by Bai Linsha (2015), focusing on the reaction with 2-hydroxy-4-methoxybenzaldehyde and 2-amino-6-methylpyridine (Linsha, 2015).
Applications in Bioorganic Chemistry
- Antagonist Synthesis : Hutchinson, Luetjens, and Scammells (1997) developed an efficient synthesis method for a compound related to 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol, specifically 5-(3-Hydroxypropyl)-7-methoxy-2-(3′-methoxy-4′-hydroxyphenyl)benzo[b]furan-3-carbaldehyde (XH-14), which is a potent A1 adenosine antagonist. This research contributes to structure-activity studies (Hutchinson, Luetjens, & Scammells, 1997).
Chemical Analysis and Modification Techniques
- Protecting Group Methodology : Beijer et al. (1990) discussed the synthesis of base-protected oligoribonucleotides using various protecting groups, including the 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] group. This research is relevant for understanding the synthesis and applications of compounds related to 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol in the context of RNA biochemistry (Beijer et al., 1990).
Biochemical and Pharmacological Studies
- Antimicrobial Activity : Vinusha et al. (2015) synthesized two imino-4-methoxyphenol thiazole derived Schiff bases and tested their antimicrobial activities. This study highlights the relevance of compounds structurally related to 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol in developing new antimicrobial agents (Vinusha et al., 2015).
- Synthesis of Metal Complexes : W. Li-fen (2011) synthesized 2-(1-((2-aminophenyl)imino)ethyl)-5-methoxyphenol and its metal complexes, demonstrating their enhanced antibacterial activities compared to the parent compound (Li-fen, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(1-amino-3-hydroxypropyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-14-10-3-2-7(6-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZTNZUDMWDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661558 | |
| Record name | 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol | |
CAS RN |
886366-32-1 | |
| Record name | 5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



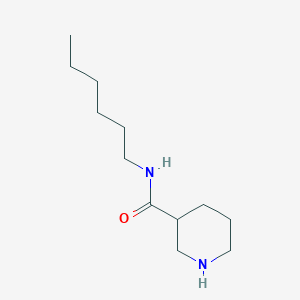
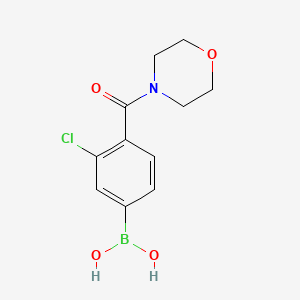
![4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418637.png)
![N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride](/img/structure/B1418638.png)
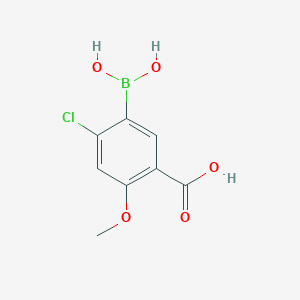
![3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1418641.png)
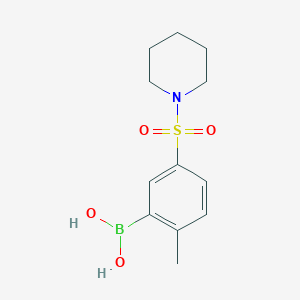
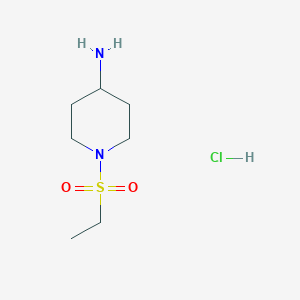
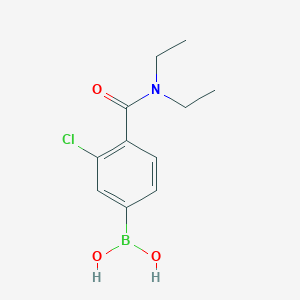
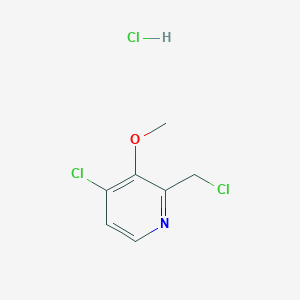
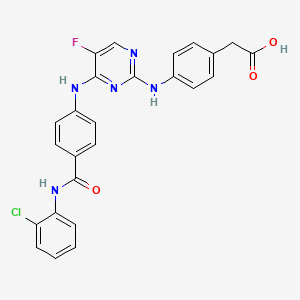

![Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride](/img/structure/B1418653.png)
![3-Ethyl-2-[3-[3-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-EN-1-ylidene]prop-1-enyl]benzothiazolium iodide](/img/structure/B1418654.png)